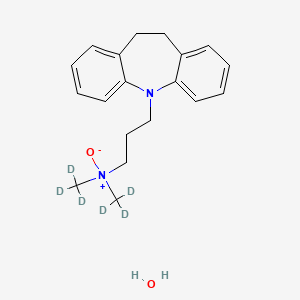
Imipramine-d6 N-Oxide Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imipramine-d6 N-Oxide Monohydrate is a labeled metabolite of Imipramine, a tricyclic antidepressant. It is primarily used in research settings, particularly in proteomics and pharmacokinetics, due to its stable isotope labeling. The molecular formula of this compound is C19H18D6N2O•H2O, and it has a molecular weight of 320.46 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d6 N-Oxide Monohydrate involves the N-oxidation of Imipramine. This process can be catalyzed by flavin-containing monooxygenase (FMO) enzymes, which require NADPH and oxygen to oxidize nucleophilic tertiary amines to N-oxides . The reaction conditions typically involve a pH of 8.4, which is optimal for the formation of N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of controlled environments to ensure the purity and stability of the compound. The production also includes rigorous quality control measures to meet research-grade standards .
化学反应分析
Types of Reactions: Imipramine-d6 N-Oxide Monohydrate primarily undergoes oxidation reactions. The N-oxidation process is catalyzed by flavin-containing monooxygenase enzymes, converting the tertiary amine group to an N-oxide .
Common Reagents and Conditions:
Reagents: NADPH, oxygen, and flavin-containing monooxygenase enzymes.
Conditions: Optimal pH of 8.4, presence of detergents like sodium cholate or Lubrol PX to enhance enzyme activity.
Major Products: The primary product of the N-oxidation reaction is the N-oxide form of Imipramine, which retains the antidepressant properties of the parent compound .
科学研究应用
Imipramine-d6 N-Oxide Monohydrate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and metabolic pathways.
Pharmacokinetics: Helps in understanding the metabolism and distribution of Imipramine in the body.
Neurochemistry: Studied for its effects on neurotransmitter reuptake and receptor interactions in the brain.
Drug Development: Used in the development of new antidepressant drugs by providing insights into the metabolic pathways of tricyclic antidepressants.
作用机制
Imipramine-d6 N-Oxide Monohydrate exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The compound also acts on histamine, adrenergic, and muscarinic acetylcholine receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Imipramine: The parent compound, a tricyclic antidepressant with similar pharmacological effects.
Imipraminoxide: An analogue and metabolite of Imipramine, known for its faster onset of action and fewer side effects.
Amitriptylinoxide: Another tricyclic antidepressant with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: Imipramine-d6 N-Oxide Monohydrate is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and analysis of the compound in various biological systems, providing detailed insights into its metabolic pathways and interactions .
生物活性
Imipramine-d6 N-Oxide Monohydrate is a deuterium-labeled derivative of the tricyclic antidepressant imipramine. Its unique isotopic labeling enhances its utility in pharmacological research, particularly in studies involving drug metabolism and neurotransmitter dynamics. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.
- Molecular Formula : C₁₉H₂₀D₆N₂O₂
- Molecular Weight : 320.46 g/mol
- CAS Number : 1216808-01-3
This compound retains the pharmacological characteristics of its parent compound while providing enhanced analytical capabilities due to deuterium labeling. This compound is primarily utilized in research contexts, especially in proteomics and pharmacokinetics.
This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and alleviating depressive symptoms. The compound undergoes oxidation reactions catalyzed by flavin-containing monooxygenase enzymes, converting the tertiary amine group into an N-oxide form, which retains the antidepressant properties characteristic of imipramine.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various neurochemical pathways:
- Serotonin Reuptake Inhibition : Similar to imipramine, it inhibits the serotonin transporter with an IC50 value of approximately 32 nM, enhancing serotonin levels in the brain .
- Norepinephrine Reuptake Inhibition : It also affects norepinephrine levels, contributing to its antidepressant effects.
- Influence on Neurotransmitter Systems : Studies have shown that it can modulate neurotransmitter levels and influence various signaling pathways associated with mood regulation.
Pharmacokinetic Studies
The deuterium labeling in this compound allows for precise tracking in metabolic studies without altering its fundamental pharmacological properties. This isotopic labeling can significantly affect pharmacokinetic profiles, making it a valuable tool in drug development and metabolic research.
| Study | Findings |
|---|---|
| Study on Metabolism | Demonstrated enhanced stability and tracking capabilities in metabolic pathways compared to non-labeled imipramine. |
| Neurotransmitter Modulation | Confirmed that both serotonin and norepinephrine levels are significantly affected by treatment with this compound. |
Applications in Research
This compound is utilized for various applications:
- Drug Development : Its isotopic labeling facilitates the study of drug metabolism and pharmacokinetics.
- Neuroscience Research : Helps elucidate mechanisms underlying mood disorders by tracking neurotransmitter dynamics.
- Proteomics : Enhances the detection and quantification of proteins involved in antidepressant action.
属性
分子式 |
C19H26N2O2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide;hydrate |
InChI |
InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3; |
InChI 键 |
RQXNUQYIRZIYMU-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)(C([2H])([2H])[2H])[O-].O |
规范 SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















